Indole Substitution Geometry: N-1 Versus C-3 Attachment and Hydrogen Bond Donor Profile
The target compound employs an indol-1-yl substitution (N-1 attachment), whereas the closest commercial analog (CAS 2195939-50-3) employs indol-3-yl (C-3 attachment). The indol-1-yl geometry eliminates the indole N–H hydrogen bond donor present in the indol-3-yl isomer, replacing it with a tertiary nitrogen that can only act as a hydrogen bond acceptor. In reported V1a receptor antagonist series, the indole NH has been demonstrated to be pharmacophoric for target engagement, and its methylation or replacement abolishes activity [1]. For procurement decisions, this means the two isomers are not functionally interchangeable in any assay where an indole NH donor interaction is required. The N-1 geometry also alters the trajectory of the indole plane relative to the ethanone linker, changing the overall molecular shape accessible to binding pockets [1].
| Evidence Dimension | Indole hydrogen bond donor count and substitution geometry |
|---|---|
| Target Compound Data | 0 H-bond donors on indole moiety (N-1 tertiary nitrogen); indole attached via N-1 position |
| Comparator Or Baseline | 1 H-bond donor on indole moiety (N–H at C-3 position) for CAS 2195939-50-3 (indol-3-yl isomer) |
| Quantified Difference | ΔHBD = 1 (indole NH absent vs. present); altered molecular shape vector |
| Conditions | Structural comparison; validated by pharmacophoric SAR in V1a antagonist series (WO2011154553A1) |
Why This Matters
The absence of the indole N–H donor in the target compound fundamentally alters hydrogen bonding capacity, making it non-substitutable for the indol-3-yl isomer in any target where indole NH engagement is critical.
- [1] Hoffman-La Roche Inc. Azaspiro Derivatives. Patent WO2011154553A1. Published 2011-12-15. Describes indol-3-yl-carbonyl-azaspiropiperidine derivatives as V1a receptor antagonists; establishes pharmacophoric role of indole NH. View Source
